N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide
Overview
Description
N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide is an organic compound with a complex structure that includes a dimethylamino group, a phenyl ring, and a methylthio group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the nitration of dimethylaniline to form 4-nitro-N,N-dimethylaniline. This intermediate is then reduced to 4-amino-N,N-dimethylaniline. The next step involves the acylation of 4-amino-N,N-dimethylaniline with 2-(methylthio)benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can undergo redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
- The presence of both the dimethylamino and methylthio groups in this compound makes it unique, as these functional groups can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-18(2)13-10-8-12(9-11-13)17-16(19)14-6-4-5-7-15(14)20-3/h4-11H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPIGSVXBJUJRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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